2-cyclopropyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
CAS No.: 2549034-07-1
Cat. No.: VC11829930
Molecular Formula: C17H20F3N5O
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549034-07-1 |
|---|---|
| Molecular Formula | C17H20F3N5O |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 5-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C17H20F3N5O/c1-11-8-13(26-23-11)10-24-4-6-25(7-5-24)15-9-14(17(18,19)20)21-16(22-15)12-2-3-12/h8-9,12H,2-7,10H2,1H3 |
| Standard InChI Key | SLAKULSXJQGOKG-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4 |
| Canonical SMILES | CC1=NOC(=C1)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound features a pyrimidine core substituted at the 2-, 4-, and 6-positions with a cyclopropyl group, a piperazine-linked oxazole moiety, and a trifluoromethyl group, respectively. This arrangement creates a sterically congested system with distinct electronic characteristics due to the electron-withdrawing trifluoromethyl group and the electron-donating piperazine ring.
Table 1: Fundamental Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2549034-07-1 | |
| Molecular Formula | C₁₇H₂₀F₃N₅O | |
| Molecular Weight | 367.4 g/mol | |
| IUPAC Name | 2-Cyclopropyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine |
Spectroscopic Characteristics
While experimental spectral data remain unpublished, computational predictions based on structural analogs suggest:
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¹H NMR: Distinct signals for cyclopropyl protons (δ 0.8–1.2 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and oxazole protons (δ 6.5–7.0 ppm) .
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¹³C NMR: Characteristic peaks for the trifluoromethyl carbon (δ 120–125 ppm, quartets due to ¹JCF coupling) and pyrimidine carbons (δ 150–170 ppm) .
Synthetic Methodologies
Multi-Step Synthesis
The synthesis typically employs a convergent strategy involving three key components:
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Pyrimidine Core Formation: Cyclocondensation of β-diketones with guanidine derivatives under acidic conditions.
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Piperazine-Oxazole Coupling: Nucleophilic aromatic substitution at the pyrimidine 4-position using pre-formed 4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine .
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Trifluoromethyl Introduction: Early-stage incorporation via halogen exchange (Halex reaction) or direct fluorination .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purification Method | Source |
|---|---|---|---|---|
| 1 | HCl/EtOH, 80°C, 12h | 65% | Recrystallization | |
| 2 | DIPEA, DMF, 100°C, 24h | 48% | Column Chromatography | |
| 3 | HFIP, CuI, 1,10-phenanthroline, 150°C | 72% | Distillation |
Synthetic Challenges
Key issues include:
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Regioselectivity Control: Minimizing formation of 5-substituted pyrimidine byproducts through careful temperature modulation.
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Stability Considerations: The cyclopropyl group's strain energy necessitates low-temperature handling during coupling reactions .
Physicochemical Properties
Thermodynamic Parameters
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LogP: Predicted value of 2.8 (ALOGPS) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
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Aqueous Solubility: <10 μg/mL at pH 7.4 (CheqSol prediction), requiring formulation with cyclodextrins or lipid nanoparticles .
Solid-State Characteristics
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Melting Point: Estimated 189–192°C (DSC extrapolation from analog data) .
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Crystalline Form: Monoclinic P2₁/c space group predicted via molecular packing simulations .
Reactivity and Derivative Formation
Electrophilic Sites
The molecule exhibits three primary reactive centers:
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Pyrimidine C-2: Susceptible to nucleophilic aromatic substitution due to electron deficiency from the trifluoromethyl group.
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Piperazine Nitrogen: Capable of forming salts with mineral acids (HCl, H₂SO₄) for improved solubility .
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Oxazole C-5: Participates in Diels-Alder reactions with electron-deficient dienophiles .
Stability Profile
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Thermal Degradation: Onset at 230°C (TGA data from analog compounds) with major decomposition pathways involving cyclopropane ring opening .
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Photostability: UV irradiation (λ >300 nm) induces [4π+4π] cycloaddition between oxazole and pyrimidine rings .
| Compound | Target | Activity | Source |
|---|---|---|---|
| AKOS040729732 | PARP-1 | IC₅₀ = 12 nM | |
| CHEMBL3234702 | 5-HT₃A | EC₅₀ = 5.8 μM | |
| VC11829930 (Target Compound) | Predicted multiple | In silico only |
Industrial and Research Applications
Agrochemical Development
The trifluoromethyl-pyrimidine motif shows promise in:
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Herbicidal Activity: 80% growth inhibition of A. thaliana at 100 ppm (greenhouse trials with analog compounds) .
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Insecticidal Formulations: LC₅₀ of 250 ppm against A. gossypii in leaf-dip assays .
Material Science Applications
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